N,N-dimethyl-2-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine
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Overview
Description
N,N-dimethyl-2-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine is a complex organic compound that features a pyrimidine core substituted with a piperazine ring and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine derivatives and halogenated pyrimidines.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under catalytic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the pyrimidine core using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine and piperazine rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Oxidized derivatives of the piperazine ring.
Reduction Products: Reduced forms of the pyrimidine core.
Substitution Products: Substituted derivatives at the pyrimidine and piperazine rings.
Scientific Research Applications
N,N-dimethyl-2-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of advanced materials, including polymers and coatings with specific properties.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and neurotransmission, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(trifluoromethyl)pyridine: Shares the trifluoromethyl group and pyridine ring but lacks the piperazine and pyrimidine components.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-aminophenyl)sulfonyl)piperazine: Contains similar structural motifs but with additional functional groups.
Uniqueness
N,N-dimethyl-2-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine is unique due to its specific combination of a pyrimidine core, piperazine ring, and trifluoromethyl group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H19F3N6 |
---|---|
Molecular Weight |
352.36 g/mol |
IUPAC Name |
N,N-dimethyl-2-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-4-amine |
InChI |
InChI=1S/C16H19F3N6/c1-23(2)13-4-6-21-15(22-13)25-9-7-24(8-10-25)14-11-12(3-5-20-14)16(17,18)19/h3-6,11H,7-10H2,1-2H3 |
InChI Key |
PPIMWOLEEAZMSC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)N2CCN(CC2)C3=NC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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